4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID
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Overview
Description
4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanoic acid groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID is unique due to its specific structure, which combines the thiazole ring with phenyl and butanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
5-oxo-5-[4-(1,3-thiazol-2-ylcarbamoyl)anilino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-12(2-1-3-13(20)21)17-11-6-4-10(5-7-11)14(22)18-15-16-8-9-23-15/h4-9H,1-3H2,(H,17,19)(H,20,21)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDITNEQUJCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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